BenchChemオンラインストアへようこそ!

4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine

regioisomer differentiation medicinal chemistry structure-activity relationship

4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034619-02-6, molecular formula C18H19FN2O3, MW 330.4 g/mol) is a synthetic heterocyclic building block comprising a piperidine ring substituted at the 3-position with a pyridin-4-yloxy group and N-acylated with a 3-fluoro-4-methoxybenzoyl moiety. Computed physicochemical properties include XLogP3 of 2.6, a topological polar surface area (TPSA) of 51.7 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors, placing it within oral drug-like chemical space.

Molecular Formula C18H19FN2O3
Molecular Weight 330.359
CAS No. 2034619-02-6
Cat. No. B2643339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine
CAS2034619-02-6
Molecular FormulaC18H19FN2O3
Molecular Weight330.359
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3)F
InChIInChI=1S/C18H19FN2O3/c1-23-17-5-4-13(11-16(17)19)18(22)21-10-2-3-15(12-21)24-14-6-8-20-9-7-14/h4-9,11,15H,2-3,10,12H2,1H3
InChIKeyHXRZVIHPGRUECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034619-02-6): Core Structural and Physicochemical Baseline for Chemical Procurement


4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034619-02-6, molecular formula C18H19FN2O3, MW 330.4 g/mol) is a synthetic heterocyclic building block comprising a piperidine ring substituted at the 3-position with a pyridin-4-yloxy group and N-acylated with a 3-fluoro-4-methoxybenzoyl moiety [1]. Computed physicochemical properties include XLogP3 of 2.6, a topological polar surface area (TPSA) of 51.7 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors, placing it within oral drug-like chemical space [1][2]. The compound possesses one undefined stereocenter at the piperidine C3 position, which has direct implications for procurement: unless chiral separation is specified, commercial material is typically supplied as a racemic mixture [1].

Why 4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine Cannot Be Substituted by Any Close Analog: Regioisomeric and Pharmacophoric Differentiation


Compounds within this chemotype cannot be generically interchanged because the combination of the 3-yloxy (rather than 4-yloxy) linkage point on the piperidine ring, the pyridin-4-yl (rather than pyridin-3-yl or pyrimidinyl) ether, and the specific 3-fluoro-4-methoxybenzoyl N-acyl group creates a unique spatial and electronic environment. In related piperidine-based sigma-1 receptor modulator series, shifting the ether linkage from the 4-position to the 3-position and altering the N-acyl substitution pattern has been shown to induce profound selectivity switches between dopamine D4 and sigma-1 receptor targets [1]. The 3-fluoro substituent on the benzoyl ring contributes electron-withdrawing character that modulates metabolic stability and binding affinity of the carbonyl group, with literature on analogous oxytocin antagonist scaffolds demonstrating that a 5-fluoro substituent on the central benzoyl ring enhances in vitro and in vivo potency—underlining the non-interchangeable role of fluorine placement [1][2].

Product-Specific Quantitative Differentiation Guide for 4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine


Piperidine 3-yloxy vs. 4-yloxy Regioisomerism: Computed Physicochemical and Predicted Binding Divergence

The target compound features the pyridin-4-yloxy ether at the piperidine 3-position, contrasting directly with the 4-yloxy regioisomer represented by 3-chloro-4-{1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yloxy}pyridine (CAS 2034524-74-6). While no direct head-to-head binding assay is available for either compound, the computed XLogP3 for the target (2.6) [1] is markedly lower than that of the 4-yloxy/chloro analog (computed XLogP3 = 3.2) [2], indicating a 0.6 log unit difference in predicted lipophilicity that alters membrane permeability and nonspecific binding profiles. The topological polar surface area is identical at 51.7 Ų for both compounds, but the spatial orientation of the pyridine nitrogen lone pair differs due to the C3 vs. C4 ether geometry, which in piperidine-based sigma-1 ligand series has been correlated with target selectivity shifts between sigma-1 and dopamine D4 receptors [3].

regioisomer differentiation medicinal chemistry structure-activity relationship

Hydrogen Bond Acceptor/Donor Profile Differentiation from 4-Thiadiazolyl and N-Methyl-Pyridylamine Analogs

The target compound presents zero hydrogen bond donors (HBD) and five hydrogen bond acceptors (HBA), consistent with a neutral, moderately polar fragment [1]. This profile contrasts with the closely related 1-(3-fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine (CAS 2097921-31-6), which replaces the pyridine ring with a thiadiazole moiety, adding one sulfur atom and altering the HBA count and type . No published IC50 data exist for either compound; however, the pyridyl nitrogen in the target compound provides a basic center (predicted pKa ~5-6 for the pyridine) amenable to salt bridge formation with acidic residues, whereas the thiadiazole lacks this protonatable feature. In addition, the target differs from N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine, which introduces an N-methyl tertiary amine linker (instead of an ether oxygen), adding a potential hydrogen bond donor character after protonation at physiological pH [2].

hydrogen bonding drug-likeness fragment-based drug discovery

3-Fluoro-4-Methoxybenzoyl Substituent: Fluorine Position Effect on Metabolic Stability Compared to 4-Fluorobenzoyl Analogs

The target compound incorporates a 3-fluoro-4-methoxybenzoyl N-acyl group. In the oxytocin antagonist class, incorporation of a 5-fluoro substituent on the central benzoyl ring was explicitly shown to enhance in vitro and in vivo potency but proved detrimental to pharmacokinetic profiles [1]. By extrapolation within the piperidine benzoyl chemotype, the position of fluorine and the presence of the para-methoxy group in the target compound are predicted to influence both target binding and CYP450-mediated oxidative metabolism. A closely related comparator with a 4-trifluoromethylbenzoyl group instead of 3-fluoro-4-methoxybenzoyl, namely 4-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyridine (CAS 2034499-17-5), has been reported in preliminary affinity studies to exhibit high affinity for kinase-related receptors [2], but no quantitative IC50 or Ki values are publicly available for either the target or this comparator.

metabolic stability fluorine substitution oxidative metabolism

Optimal Research and Procurement Application Scenarios for 4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine


Fragment-Based Drug Discovery (FBDD) for CNS Targets Requiring Low Lipophilicity and Zero HBD Scaffolds

With an XLogP3 of 2.6 (lower than most 4-yloxy regioisomers) and zero hydrogen bond donors, this compound is ideally suited as a fragment or early lead scaffold in CNS-targeted FBDD campaigns, where Lipinski-compliant fragments with reduced phospholipidosis risk are preferred [1]. The pyridin-4-yloxy moiety provides a hydrogen bond acceptor vector while avoiding the HBD penalty that would reduce passive CNS permeability.

Sigma-1 Receptor or Dopamine D4 Receptor Chemical Probe Development Leveraging Regioisomeric Selectivity Vectors

Published SAR on related piperidine scaffolds demonstrates that shifting the ether linkage between the 3-position and 4-position on the piperidine ring can induce selectivity switches between sigma-1 and dopamine D4 receptors [1]. This compound, with its 3-yloxy geometry, serves as a strategic starting point for chemical probe development campaigns targeting sigma-1 or D4 receptors where regioisomeric control of binding selectivity is being explored.

Structure-Activity Relationship (SAR) Expansion Around Kinase-Targeted Benzoyl Piperidine Chemotypes

The 3-fluoro-4-methoxybenzoyl group, combined with the pyridin-4-yloxy ether, represents a chemically tractable scaffold for kinase inhibitor SAR exploration. The meta-fluoro substituent blocks potential CYP450-mediated hydroxylation at that position, while the para-methoxy group modulates electron density on the benzoyl carbonyl, both of which are desirable features for optimizing target residence time and metabolic stability in lead optimization [2].

Synthetic Intermediate for Late-Stage Functionalization via Pyridine N-Oxidation or Suzuki Coupling

The pyridine ring at the 4-yloxy position is amenable to N-oxidation (converting the pyridine to a pyridine N-oxide) or, after appropriate halogenation, to palladium-catalyzed cross-coupling reactions. This synthetic versatility—documented in analogous pyridyl piperidine oxytocin antagonist programs [2]—makes the compound a useful advanced intermediate for generating focused libraries around a benzoyl piperidine core.

Quote Request

Request a Quote for 4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.